9-epi-Artemisinin

Overview

Description

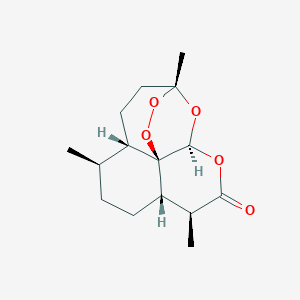

9-epi-Artemisinin is a natural product found in Artemisia carvifolia and Artemisia apiacea . It has a molecular formula of C15H22O5 and a molecular weight of 282.33 g/mol .

Synthesis Analysis

9-epi-Artemisinin occurs as a minor by-product when artemisinin is obtained from natural or semi-synthetic sources . The preparation of β-artemether from artemisinin by reduction with sodium borohydride proceeds normally even when the 9-epimer is present .Molecular Structure Analysis

The IUPAC name for 9-epi-Artemisinin is (1R,4S,5R,8S,9S,12S,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one . The InChI and SMILES strings provide a detailed description of the molecule’s structure .Chemical Reactions Analysis

The 9-epimer undergoes rearrangement to peroxy acetals . The results are ascribed to the different stabilities of the corresponding dihydro-intermediates due to steric hindrance as suggested by quantum mechanical calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of 9-epi-Artemisinin can be inferred from its molecular structure. It has a molecular formula of C15H22O5 and a molecular weight of 282.33 g/mol .Scientific Research Applications

Analytical Method Development

Suberu et al. (2013) developed a high-pressure liquid chromatography (HPLC) tandem mass spectrometry method for determining various compounds including 9-epi-artemisinin in Artemisia annua extracts. This method is notable for its rapidity, robustness, and high throughput capability, making it a valuable tool in the analysis of 9-epi-artemisinin in crude extracts (Suberu et al., 2013).

Circular Dichroism Studies

Marconi et al. (2004) conducted circular dichroism (CD) studies on artemisinin and its C(7) epimer, 9-epi-artemisinin. Their research, which included studying these compounds in the presence of β-cyclodextrin, provided insights into the molecular recognition and biological activities of the isomers, contributing to the understanding of their pharmacological properties (Marconi et al., 2004).

Phytochemical Analysis

Czechowski et al. (2018) performed a comprehensive phytochemical analysis of Artemisia annua, which included the identification of 9-epi-artemisinin among other compounds. This research contributes to understanding the chemical diversity in A. annua and its implications in medicinal uses (Czechowski et al., 2018).

Biosynthesis Study

Zhu et al. (2014) investigated the biosynthesis of artemisinin and its analogs, including 9-epi-artemisinin, in Artemisia annua. Their research focused on the effect of dihydroartemisinic acid on gene expression, elucidating the enzyme-mediated biosynthesis processes (Zhu et al., 2014).

Nanoparticle Fabrication

Kakran et al. (2010) utilized evaporative precipitation of nanosuspension (EPN) to fabricate nanoparticles of artemisinin, which potentially includes 9-epi-artemisinin. This method aimed to enhance the dissolution rate of poorly water-soluble drugs like artemisinin, indicating potential applications in drug delivery systems (Kakran et al., 2010).

Antimalarial and Antileishmanial Activities

Avery et al. (2003) explored the antimalarial and antileishmanial activities of C-9-modified artemisinin analogs, including 9-epi-artemisinin. Their work contributes significantly to the development of potential drug candidates for treating diseases like malaria and leishmaniasis (Avery et al., 2003).

Artemisinin Resistance Research

Noedl et al. (2008) provided evidence of artemisinin-resistant malaria, highlighting the importance of understanding the pharmacological actions of artemisinin derivatives, including 9-epi-artemisinin, in the context of emerging drug resistance (Noedl et al., 2008).

Safety And Hazards

Future Directions

The emergence of resistance to artemisinin and its derivatives in Africa, including its epidemiology, transmission dynamics, and mechanisms, is a current area of research . There is an urgent need to better appreciate the extent of the problem and its consequences for the treatment and control of malaria .

properties

IUPAC Name |

(1R,4S,5R,8S,9S,12S,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9+,10+,11+,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUAFEHZUWYNDE-DWIPZSBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356309 | |

| Record name | 9-epi-Artemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-epi-Artemisinin | |

CAS RN |

113472-97-2 | |

| Record name | 9-Epiartemisinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113472972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-epi-Artemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-EPIARTEMISININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0474Z7MDH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-4-yl(phenyl)methanol](/img/structure/B193714.png)

![(6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193774.png)